6-Bromo-8-methylisoquinolin-3-amine

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Researchers requiring selective MAO-B pathway interrogation often face supply inconsistencies with functionalized isoquinolines. This compound resolves that with its precise 6-Br/8-Me substitution pattern. - Enables 53-fold MAO-B selectivity over MAO-A (IC50=2.69µM) for Parkinson's research tool studies. - The C6 bromine atom serves as a critical handle for Pd-catalyzed cross-coupling to generate diverse analog libraries. - Available from BenchChem with documented purity and reliable global logistics for B2B procurement.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B13940471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-methylisoquinolin-3-amine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CC(=NC=C12)N)Br
InChIInChI=1S/C10H9BrN2/c1-6-2-8(11)3-7-4-10(12)13-5-9(6)7/h2-5H,1H3,(H2,12,13)
InChIKeyQGGROPHUYHSBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-methylisoquinolin-3-amine: Core Physicochemical Profile for Research Procurement


6-Bromo-8-methylisoquinolin-3-amine (CAS 956100-75-7) is a synthetic isoquinoline derivative with the molecular formula C10H9BrN2 and a molecular weight of 237.10 g/mol . It features a bromine atom at the 6-position, a methyl group at the 8-position, and a reactive 3-amino group on the isoquinoline core . This substitution pattern distinguishes it from simpler isoquinolinamines and provides a unique reactivity profile for medicinal chemistry applications.

Why 6-Bromo-8-methylisoquinolin-3-amine Cannot Be Replaced by Generic Isoquinoline Analogs


Isoquinoline-3-amine derivatives are not functionally interchangeable. The specific substitution pattern—bromine at C6 and methyl at C8—dictates target engagement, metabolic stability, and synthetic tractability. For example, the bromine atom enables late-stage functionalization via cross-coupling chemistry, a capability absent in non-halogenated analogs like 8-methylisoquinolin-3-amine . Furthermore, this exact substitution pattern is required for the observed monoamine oxidase B (MAO-B) inhibitory activity, as minor structural changes abolish selectivity [1]. Simply substituting a generic isoquinoline scaffold will not reproduce the biological or chemical utility of this specific compound.

6-Bromo-8-methylisoquinolin-3-amine: Head-to-Head Evidence vs. Closest Analogs


Superior MAO-B Selectivity Over MAO-A Compared to Non-Selective Isoquinolines

6-Bromo-8-methylisoquinolin-3-amine exhibits a 53-fold selectivity for inhibition of human recombinant monoamine oxidase B (MAO-B) over monoamine oxidase A (MAO-A). The IC50 against MAO-B is 2.69 µM (2,690 nM) compared to an IC50 of 143 µM (143,000 nM) against MAO-A [1]. This selectivity ratio contrasts with many non-specific isoquinoline MAO inhibitors, which often show comparable potency against both isoforms. For example, the class-level comparison to N-methylisoquinolinium ions shows they are generally more potent against MAO-A, with N-methyl-6-methoxyisoquinolinium exhibiting an IC50 of 0.81 µM against MAO-A, but with unknown MAO-B selectivity [2].

Monoamine Oxidase Inhibition Neurodegeneration Enzyme Selectivity

Synthetic Versatility: Bromine Handle Enables Derivatization Unavailable in Non-Halogenated Analogs

The presence of a bromine atom at the 6-position provides a functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the generation of diverse compound libraries . In contrast, the non-brominated analog, 8-methylisoquinolin-3-amine, lacks this reactive site and is therefore inert to these widely used transformations, limiting its utility in structure-activity relationship (SAR) studies and lead optimization . The difference is qualitative but functionally absolute: the brominated compound can be elaborated; the non-brominated analog cannot.

Cross-Coupling Medicinal Chemistry Late-Stage Functionalization

Limitation of Available Data: Absence of Published Head-to-Head Cytotoxicity or Kinase Inhibition Data

A comprehensive literature and database search (PubMed, BindingDB, ChEMBL, patent databases) for this specific compound did not yield publicly available, peer-reviewed quantitative data for anticancer cytotoxicity, kinase inhibition, or other common biological activities [1]. Unverified data from non-authoritative sources (excluded per protocol) list IC50 values against MCF7 (5.0 µM), PC3 (4.2 µM), and HeLa (6.5 µM) cancer cell lines, but these values cannot be corroborated with primary research and lack comparator data . Therefore, no quantitative differentiation can be made for these endpoints at this time.

Data Transparency Procurement Risk Research Gap

Validated Application Scenarios for 6-Bromo-8-methylisoquinolin-3-amine


MAO-B Selectivity Studies in Neurodegenerative Disease Models

Use as a tool compound to interrogate MAO-B specific pathways in Parkinson's disease or other neurodegenerative conditions. The 53-fold selectivity over MAO-A (IC50 MAO-B = 2.69 µM vs. MAO-A = 143 µM) provides a clean pharmacological tool for dissecting isoform-specific roles [1].

Synthetic Intermediate for Focused Library Synthesis via Cross-Coupling

Employ as a key building block for generating diverse 6-substituted isoquinoline libraries through Suzuki-Miyaura, Buchwald-Hartwig, or other Pd-catalyzed cross-coupling reactions. The C6 bromine handle is essential for this synthetic strategy .

Negative Control or Scaffold for SAR Studies on Isoquinoline Kinase Inhibitors

Given the lack of verified kinase inhibition data, this compound can serve as a baseline control or starting scaffold for medicinal chemistry programs investigating the impact of 6-bromo and 8-methyl substitution on target engagement within the isoquinoline chemotype [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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